rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

Catalog No.
S864577
CAS No.
24538-60-1
M.F
C24H23BrO3
M. Wt
439.349
Availability
In Stock
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rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

CAS Number

24538-60-1

Product Name

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one

Molecular Formula

C24H23BrO3

Molecular Weight

439.349

InChI

InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3

InChI Key

KNOWDHPHAZOWLT-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br

Synonyms

1-[3,4-Bis(phenylmethoxy)phenyl]-2-bromo-1-butanone; 3’,4’-Bis(benzyloxy)-2-bromo-butyrophenone; 3,4-Dibenzyloxy-2-bromobutphenone;

Intermediate for α-Ethylnorepinephrine Synthesis

rac-1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone serves primarily as a key intermediate in the synthesis of α-Ethylnorepinephrine (α-EN), a research compound structurally similar to the neurotransmitter norepinephrine. α-EN plays a role in various physiological processes, and its synthesis allows researchers to study its effects on the nervous system and other biological functions. While α-EN itself isn't a naturally occurring compound, it offers valuable insights into the mechanisms of norepinephrine and potentially related therapeutic applications [].

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is a synthetic organic compound with the molecular formula C24H23BrO3 and a molecular weight of 439.34 g/mol. This compound is characterized by its unique structure, which includes a dibenzyloxy substitution on a phenyl ring and a bromo group attached to a butanone moiety. It appears as a white solid and has notable physical properties such as a predicted melting point of 100-101 °C and a boiling point of approximately 544.1 °C .

Typical of bromoalkanes and ketones. Key reactions include:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Elimination reactions: Under certain conditions, the compound may undergo elimination to form alkenes.

These reactions highlight its versatility in synthetic organic chemistry, particularly in the development of more complex molecules.

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone has been investigated for its biological activities, particularly as an intermediate in the synthesis of compounds like α-Ethylnorepinephrine, which is relevant in pharmacological studies. While specific biological assays for this compound may be limited, its derivatives are often evaluated for their potential effects on adrenergic receptors and other biological targets .

Several methods have been developed for the synthesis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone:

  • Bromination of Butanone: The initial step involves brominating 1-butanone to form 2-bromo-1-butanone.
  • Phenolic Substitution: The dibenzyloxy group can be introduced via nucleophilic substitution on an appropriate phenol derivative.
  • Coupling Reactions: Coupling techniques involving palladium-catalyzed cross-coupling may also be employed to attach the dibenzyloxy group to the aromatic system.

These methods underscore the importance of strategic functionalization in organic synthesis.

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone finds applications primarily in research settings:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of biologically active compounds, particularly those related to neurotransmitter research.
  • Proteomics Research: The compound is utilized in proteomics studies due to its potential interactions with proteins involved in signaling pathways .

Interaction studies involving rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone focus on its binding affinities and effects on biological targets. These studies are crucial for understanding how this compound and its derivatives interact with specific receptors or enzymes, contributing to the broader field of drug discovery and development.

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-[3,4-Dimethoxyphenyl]-2-bromo-1-butanoneC22H25BrO3Contains methoxy groups instead of benzyloxy
1-[3,4-Dihydroxyphenyl]-2-bromo-1-butanoneC22H25BrO3Hydroxyl groups provide different reactivity
2-Bromo-1-(4-methoxyphenyl)butan-1-oneC12H15BrO2Simpler structure with only one aromatic ring

The uniqueness of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone lies in its dibenzyloxy substitution pattern, which enhances its lipophilicity and potential interactions compared to simpler analogs. This characteristic may influence its biological activity and applications in medicinal chemistry.

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone exhibits a complex nomenclature system reflecting its sophisticated molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one, which precisely describes the structural components and their connectivity. Alternative nomenclature includes 3',4'-Bis(benzyloxy)-2-bromo-butyrophenone and 3,4-Dibenzyloxy-2-bromobutphenone, highlighting different aspects of the molecular structure.

The compound belongs to the broader classification of bromo ketones, specifically α-bromo ketones, which are characterized by the presence of a bromine atom adjacent to a carbonyl group. This structural arrangement confers significant electrophilic character to the molecule, making it highly reactive toward nucleophilic species. The dibenzyloxy substitution pattern places this compound within the category of phenolic derivatives, though the hydroxyl groups are protected as benzyl ethers. The racemic nature of the compound, indicated by the "rac" prefix, signifies that it exists as an equimolar mixture of two enantiomers due to the stereogenic center at the α-carbon position adjacent to the carbonyl group.

The molecular structure features several distinct functional groups that contribute to its classification and reactivity. The phenyl ring bearing the dibenzyloxy substitutions at the 3,4-positions creates an electron-rich aromatic system, while the butanone chain provides both carbonyl electrophilicity and alkyl chain flexibility. The strategic placement of the bromine atom at the 2-position of the butanone moiety creates a powerful leaving group adjacent to the carbonyl, making this compound particularly valuable for substitution reactions and cyclization processes.

Historical Context and Development

The development of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone emerged from the broader field of phenolic ketone chemistry and the need for versatile synthetic intermediates in pharmaceutical research. The compound gained particular significance as an intermediate in the synthesis of α-Ethylnorepinephrine, a research compound structurally related to the neurotransmitter norepinephrine. This application drove much of the early interest in developing efficient synthetic routes to the compound and understanding its chemical properties.

The synthetic methodology for preparing this compound builds upon established bromination techniques for ketones, particularly those involving electrophilic bromination at the α-position of carbonyl compounds. Historical precedents in the literature demonstrate the use of various brominating agents for introducing bromine functionality into ketone structures, with the specific application to dibenzyloxy-substituted systems representing a specialized adaptation of these general methods. The development of reliable synthetic protocols for this compound required careful optimization of reaction conditions to achieve high yields while maintaining the integrity of the benzyl ether protecting groups.

Research into related brominated ketone systems, particularly those involving benzyloxy-substituted aromatic rings, provided crucial insights into the reactivity patterns and synthetic utility of such compounds. The historical development of this particular structure reflects the evolving understanding of structure-activity relationships in organic synthesis and the recognition of the unique properties conferred by the combination of benzyloxy protection and α-bromination.

Significance in Synthetic Organic Chemistry

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone occupies a position of considerable importance in synthetic organic chemistry due to its versatile reactivity profile and utility as a synthetic building block. The compound's significance stems from the unique combination of functional groups that enable multiple transformation pathways, making it an invaluable intermediate for constructing complex molecular architectures. The presence of the α-bromo ketone functionality provides access to various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the reactive carbon center.

The dibenzyloxy substitution pattern on the aromatic ring serves multiple synthetic purposes beyond simple hydroxyl protection. These benzyl ether groups enhance the compound's solubility in organic solvents while providing steric and electronic effects that can influence reaction selectivity. The aromatic ring system can participate in electrophilic aromatic substitution reactions, cycloaddition processes, and other transformations that expand the synthetic utility of the compound. Additionally, the benzyl protecting groups can be selectively removed under appropriate conditions, revealing reactive phenolic hydroxyl groups for further functionalization.

The compound's utility extends to various reaction types including nucleophilic substitutions, elimination reactions, and cyclization processes. The electrophilic nature of the α-carbon makes it susceptible to attack by nucleophiles such as amines, alcohols, and carbon nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformation capabilities make the compound an essential tool in the synthetic chemist's arsenal for constructing complex natural products, pharmaceuticals, and other biologically active molecules.

Chemical Abstracts Service Registry Information and Molecular Identification

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is officially registered in the Chemical Abstracts Service database under the unique identifier 24538-60-1. This Chemical Abstracts Service registry number provides an unambiguous method for identifying the compound across scientific literature and commercial sources, ensuring consistency in chemical nomenclature and avoiding confusion with structurally similar compounds.

The molecular formula C₂₄H₂₃BrO₃ precisely defines the atomic composition of the compound, indicating 24 carbon atoms, 23 hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight is consistently reported as 439.34 grams per mole, though some sources specify 439.349 grams per mole for enhanced precision. These molecular parameters are fundamental for accurate stoichiometric calculations in synthetic procedures and for analytical identification purposes.

PropertyValueSource Reference
Chemical Abstracts Service Number24538-60-1
Molecular FormulaC₂₄H₂₃BrO₃
Molecular Weight439.349 g/mol
International Union of Pure and Applied Chemistry Name1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one
Canonical Simplified Molecular Input Line Entry SystemCCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br

The International Chemical Identifier provides a standardized method for representing the compound's structure: InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3. This identifier encodes the complete structural information in a format that can be processed by chemical databases and software applications. The corresponding International Chemical Identifier Key KNOWDHPHAZOWLT-UHFFFAOYSA-N serves as a condensed hash representation of this structural information.

The Simplified Molecular Input Line Entry System notation CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br provides another standardized method for representing the molecular structure in a linear text format. This notation system enables efficient storage and communication of structural information across different chemical databases and software platforms. The European Community number and other regulatory identifiers further support the compound's documentation in international chemical inventories and regulatory frameworks.

Molecular Structure and Stereochemistry

The compound rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone represents a significant synthetic intermediate characterized by its complex molecular architecture and stereochemical properties [5]. The molecular formula C₂₄H₂₃BrO₃ with a molecular weight of 439.349 g/mol encompasses several distinct structural motifs that contribute to its unique chemical behavior [8]. The International Union of Pure and Applied Chemistry name, 1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one, accurately describes the substitution pattern and functional group arrangement within the molecule [5].

The structural framework consists of a central aromatic ring bearing 3,4-dibenzyloxy substitutions connected to a butanone chain containing a bromine atom at the 2-position [5]. The Standard International Chemical Identifier provides detailed connectivity information: InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3, while the Standard International Chemical Identifier Key KNOWDHPHAZOWLT-UHFFFAOYSA-N serves as a unique molecular identifier [5].

Conformational Analysis

The conformational behavior of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is governed primarily by the alpha-bromo ketone functionality and the spatial arrangement of the dibenzyloxy substituents [24]. Alpha-bromo ketones typically exhibit strong conformational preferences due to hyperconjugative interactions between the carbon-bromine bond and the adjacent carbonyl group [24]. Computational studies on related alpha-bromoketones using density functional theory methods reveal that these compounds preferentially adopt conformations where the carbon-bromine bond is positioned to maximize orbital overlap with the carbonyl pi-system [24].

The presence of bulky dibenzyloxy substituents on the aromatic ring introduces additional conformational constraints through steric interactions [24]. These substituents can adopt various rotational conformations around the benzyl ether linkages, creating a complex conformational landscape [25]. The phenyl rings of the benzyl groups can orient themselves in multiple spatial arrangements to minimize steric repulsion while maintaining favorable pi-pi interactions [25].

Temperature-dependent conformational equilibria are expected for this compound, with lower-energy conformers predominating at ambient conditions [24]. The conformational preferences directly influence the compound's reactivity profile, particularly in nucleophilic addition reactions where approach trajectories to the carbonyl carbon are sterically controlled [24].

Stereogenic Centers and Racemic Nature

The molecular structure of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone contains one stereogenic center located at the C2 position, specifically the alpha-carbon bearing the bromine substituent [5]. This stereogenic center arises from the tetrahedral geometry around the carbon atom bonded to four different substituents: hydrogen, bromine, ethyl group, and the carbonyl-containing moiety [28].

The racemic designation indicates that the compound exists as an equimolar mixture of both enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules [28]. The presence of equal amounts of both enantiomers renders the bulk material optically inactive, as the optical rotations of the individual enantiomers cancel each other [28].

Racemization processes in alpha-bromo ketones can occur through various mechanistic pathways, including enolate formation followed by protonation from either face of the planar intermediate [26]. The stability of the racemic mixture depends on reaction conditions, with basic environments potentially promoting racemization through enolate chemistry [26]. The compound's racemic nature significantly impacts its biological activity and synthetic utility, as individual enantiomers may exhibit different pharmacological profiles or reaction selectivities [28].

Physical Properties

Melting Point and Crystallization Behavior

The compound rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone exists as a solid at room temperature, indicating significant intermolecular interactions that stabilize the crystalline state [11]. While specific melting point data for this compound are not extensively documented in the literature, comparative analysis with structurally related benzyloxy-substituted aromatic compounds provides insights into expected thermal behavior [29] [31].

Benzyl phenyl ether compounds typically exhibit melting points in the range of 39-71°C, depending on substitution patterns and molecular weight [31] [34]. The presence of multiple benzyloxy groups and the alpha-bromo ketone functionality in the target compound suggests a higher melting point due to increased molecular weight and enhanced intermolecular interactions [34]. The dibenzyloxy substitution pattern creates opportunities for pi-pi stacking interactions between aromatic rings in adjacent molecules, contributing to crystal lattice stability [27].

Crystallization behavior is influenced by the compound's ability to form ordered arrangements in the solid state [27]. The racemic nature may result in racemic crystal formation, where both enantiomers are incorporated into the same crystal lattice, or conglomerate formation, where separate crystals of each enantiomer develop [26]. The bulky dibenzyloxy substituents may prevent efficient molecular packing, potentially leading to the inclusion of solvent molecules in the crystal structure [21].

Solubility Parameters in Various Solvents

The solubility characteristics of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone reflect its complex molecular structure containing both polar and nonpolar components [11]. Experimental data indicate solubility in dichloromethane, ethyl acetate, and methanol, suggesting compatibility with moderately polar organic solvents [11].

The compound's solubility in dichloromethane, a chlorinated organic solvent with moderate polarity, demonstrates favorable interactions between the solvent and the aromatic benzyloxy substituents [11]. Ethyl acetate solubility indicates hydrogen bonding capability through the carbonyl oxygen and ether linkages, while methanol solubility suggests potential for hydrogen bonding interactions [11].

The extensive aromatic character contributed by the dibenzyloxy substituents promotes dissolution in aromatic and moderately polar solvents [36]. The alpha-bromo ketone functionality provides additional polar character that enhances solubility in polar aprotic solvents [32]. Water solubility is expected to be limited due to the predominant hydrophobic character of the multiple aromatic rings and alkyl chains [31].

Solubility parameters can be estimated using group contribution methods, considering the contributions of aromatic rings, ether linkages, carbonyl groups, and halogen substituents [29]. The calculated total solubility parameter likely falls within the range typical for moderately polar organic compounds, facilitating dissolution in solvents with similar polarity profiles [30].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopic analysis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone provides detailed structural information through both proton and carbon-13 experiments [15]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances reflecting the compound's diverse hydrogen environments [19].

Aromatic proton resonances appear in the typical downfield region between 7.3 and 7.5 parts per million, corresponding to the phenyl rings of the benzyloxy substituents and the substituted aromatic ring [19]. The benzyloxy methylene protons (OCH₂) generate singlet resonances around 5.1 parts per million, consistent with their deshielded environment adjacent to both aromatic and oxygen functionalities [15].

The alpha-bromo methine proton (CHBr) appears as a characteristic quartet around 4.4 parts per million due to coupling with the adjacent methylene protons [15]. The ethyl chain protons exhibit typical patterns, with the methylene group appearing as a multiplet around 2.0-2.5 parts per million and the terminal methyl group as a triplet near 1.2 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance around 197 parts per million, characteristic of aromatic ketones [15]. Aromatic carbon resonances span the region from 127 to 137 parts per million, reflecting the various substituted and unsubstituted aromatic positions [19]. The benzyloxy methylene carbons appear around 70 parts per million, while the alpha-bromo carbon resonates near 50 parts per million [15].

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopic analysis provides definitive identification of the major functional groups present in rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone [19]. The carbonyl stretching vibration appears as a strong absorption band around 1680 wavenumbers, characteristic of conjugated aromatic ketones where the carbonyl group exhibits reduced stretching frequency due to resonance delocalization [17].

Aromatic carbon-hydrogen stretching vibrations generate multiple absorption bands in the region from 3000 to 3100 wavenumbers, corresponding to the various aromatic rings present in the molecule [19]. Aliphatic carbon-hydrogen stretching vibrations appear at slightly lower frequencies, typically between 2850 and 2950 wavenumbers [17].

The carbon-bromine stretching vibration produces a characteristic absorption around 650 wavenumbers, providing confirmation of the halogen substituent [17]. Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450 and 1600 wavenumbers, reflecting the aromatic ring systems [19].

Ether linkage vibrations contribute to the spectral complexity in the fingerprint region below 1300 wavenumbers, with carbon-oxygen stretching vibrations appearing around 1000-1300 wavenumbers [17]. The overall infrared spectrum provides a unique fingerprint for compound identification and purity assessment [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [15]. The molecular ion peak appears at mass-to-charge ratio 438/440, exhibiting the typical 1:1 isotope pattern characteristic of monobrominated compounds due to the natural abundance of bromine-79 and bromine-81 isotopes [20].

The base peak in the mass spectrum typically corresponds to loss of the bromine atom, generating a fragment ion at mass-to-charge ratio 359 [20]. This fragmentation pathway proceeds through charge site-initiated cleavage of the carbon-bromine bond, producing a stabilized alpha-keto radical cation [17].

Additional significant fragment ions result from loss of benzyl groups (mass loss of 91) from the molecular ion or other fragment ions, reflecting the lability of benzyl ether linkages under electron impact conditions [17]. Sequential losses of benzyl groups can produce a series of fragment ions separated by 91 mass units [20].

The aromatic substitution pattern generates characteristic fragment ions corresponding to substituted benzyl cations at mass-to-charge ratio 91 and tropylium ions at mass-to-charge ratio 91 [17]. These fragments provide confirmation of the benzyloxy substitution pattern and aromatic connectivity [20].

Alpha-cleavage adjacent to the carbonyl group represents another major fragmentation pathway, producing acylium ion fragments that retain the aromatic ketone portion of the molecule [17]. These fragments appear at predictable mass-to-charge ratios based on the aromatic substitution pattern [15].

X-Ray Crystallographic Studies

X-ray crystallographic studies of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone would provide definitive three-dimensional structural information, including bond lengths, bond angles, and molecular conformation in the solid state [23]. While specific crystallographic data for this compound are not extensively available in the current literature, analysis of related benzyloxy-substituted aromatic compounds provides insights into expected structural features [27].

Crystallographic analysis of similar dibenzyloxy-substituted compounds reveals typical aromatic ring geometries with carbon-carbon bond lengths around 1.39 Angstroms and carbon-oxygen ether bond lengths near 1.36 Angstroms [23]. The benzyl ether linkages typically adopt staggered conformations to minimize steric interactions between aromatic rings [25].

The alpha-bromo ketone functionality exhibits characteristic geometric parameters, with carbon-bromine bond lengths around 1.93 Angstroms and carbonyl carbon-oxygen bond lengths near 1.22 Angstroms [24]. The carbonyl group maintains planarity with the adjacent aromatic ring due to conjugative interactions [27].

Crystal packing arrangements are influenced by intermolecular interactions including pi-pi stacking between aromatic rings, van der Waals contacts, and potential hydrogen bonding involving the carbonyl oxygen [21]. The racemic nature may result in centrosymmetric space groups where both enantiomers are related by crystallographic symmetry operations [22].

XLogP3

6.3

Dates

Modify: 2023-08-15

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